

Visualizing Las17 in Live Cells: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: LAS17

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Introduction

Las17, the budding yeast homolog of the Wiskott-Aldrich syndrome protein (WASP), is a critical regulator of actin polymerization during clathrin-mediated endocytosis. Its dynamic recruitment to and activity at endocytic sites are essential for the generation of force required for membrane invagination and vesicle scission. Visualizing the spatiotemporal dynamics of **Las17** in living cells is paramount to understanding its function and regulation. These application notes provide detailed protocols and guidelines for the visualization of **Las17** in live *Saccharomyces cerevisiae* cells using fluorescent protein tagging and advanced microscopy techniques.

I. Techniques for Visualizing Las17

The primary method for visualizing **Las17** in live yeast cells involves the genetic fusion of a fluorescent protein (FP) to the C-terminus of the endogenous **LAS17** gene. This approach ensures that the **Las17**-FP fusion is expressed at native levels under the control of its own promoter, minimizing artifacts associated with overexpression. A variety of microscopy techniques can then be employed to observe the dynamics of the tagged protein.

Confocal and Epifluorescence Microscopy

Standard confocal and widefield epifluorescence microscopy are workhorse techniques for observing the localization and dynamics of **Las17**-FP at endocytic patches on the yeast cell

cortex. Time-lapse imaging allows for the tracking of individual endocytic events, revealing the recruitment, stabilization, and disassembly of **Las17**.

Super-Resolution Microscopy

To overcome the diffraction limit of conventional light microscopy (~250 nm), super-resolution techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can be employed. These methods provide nanoscale resolution, enabling a more detailed view of the organization of **Las17** within the endocytic machinery.

II. Data Presentation: Comparison of Fluorescent Proteins

The choice of fluorescent protein is critical for successful live-cell imaging. The ideal FP should be bright, photostable, and mature quickly. The following table summarizes the properties of commonly used fluorescent proteins for tagging proteins in yeast.

Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Relative Brightness ^{s1}	Photostability ²	Maturation Speed	Notes
EGFP	488	507	1.00	High	Fast	The most commonly used FP; a reliable choice for most applications.
mCherry	587	610	0.22	Moderate	Fast	A popular red FP, useful for dual-color imaging with GFP. Can be less photostable than GFP.[1]
mRuby3	558	605	~1.4 (relative to mRuby2)	High	Fast	A bright and photostable red fluorescent protein, outperforming mCherry.
mNeonGreen	506	517	~2-3x EGFP	High	Very Fast	An exceptionally bright and

						photostable green fluorescent protein.
mTurquoise2	434	474	0.93	Very High	Fast	A high-performance cyan fluorescent protein, excellent for FRET applications.
mTagBFP2	402	457	0.26	Moderate	Fast	A blue fluorescent protein suitable for multicolor imaging, though may require UV excitation which can be phototoxic.

¹Relative brightness is an approximation and can vary depending on the fusion protein and cellular environment. ²Photostability is a qualitative assessment and can be influenced by imaging conditions.

III. Experimental Protocols

Protocol for C-terminal Tagging of Las17 with a Fluorescent Protein

This protocol describes the C-terminal tagging of the endogenous **LAS17** gene with a fluorescent protein (e.g., EGFP) using a PCR-based homologous recombination strategy. This method utilizes a template plasmid containing the FP sequence and a selectable marker.

Materials:

- Yeast strain (e.g., BY4741)
- Template plasmid (e.g., pFA6a-GFP(S65T)-kanMX6)
- Forward and reverse primers for PCR
- High-fidelity DNA polymerase
- Yeast transformation reagents (e.g., LiOAc/SS-DNA/PEG method)
- Selective growth media (e.g., YPD + G418)

Procedure:

- **Primer Design:** Design forward and reverse primers for PCR amplification of the FP-marker cassette from the template plasmid.
 - **Forward Primer:** ~40-50 nucleotides of sequence homologous to the C-terminal coding region of **LAS17** (immediately upstream of the stop codon), followed by ~20 nucleotides of sequence that anneals to the beginning of the FP coding sequence on the template plasmid.
 - **Reverse Primer:** ~40-50 nucleotides of sequence homologous to the 3' untranslated region (UTR) of **LAS17** (immediately downstream of the stop codon), followed by ~20 nucleotides of sequence that anneals to the end of the marker gene on the template plasmid.
- **PCR Amplification:** Perform PCR using the designed primers and the template plasmid to amplify the FP-marker cassette. The resulting PCR product will have the FP and marker genes flanked by sequences homologous to the **LAS17** locus.

- **Yeast Transformation:** Transform the purified PCR product into the desired yeast strain using a standard yeast transformation protocol (e.g., the lithium acetate method).
- **Selection:** Plate the transformed cells on selective media (e.g., YPD agar plates containing G418 for the kanMX6 marker) to select for successful integrants.
- **Verification:** Verify the correct integration of the FP-marker cassette at the **LAS17** locus by colony PCR and fluorescence microscopy. For colony PCR, use a forward primer that anneals upstream of the integration site in the **LAS17** gene and a reverse primer that anneals within the FP coding sequence.

Protocol for Live-Cell Imaging of Las17-FP by Confocal Microscopy

This protocol outlines the steps for preparing and imaging yeast cells expressing **Las17-FP** using a confocal microscope.

Materials:

- Yeast strain expressing **Las17-FP**
- Synthetic complete (SC) or other appropriate growth medium
- Concanavalin A solution (1 mg/mL in water)
- Glass-bottom imaging dishes or slides
- Confocal microscope with appropriate lasers and detectors

Procedure:

- **Cell Culture:** Grow the yeast strain expressing **Las17-FP** overnight in the appropriate liquid medium at 30°C with shaking to mid-log phase ($OD_{600} \approx 0.5-0.8$).
- **Immobilization:**
 - Coat the surface of a glass-bottom dish with 100 μ L of Concanavalin A solution and incubate for 5-10 minutes at room temperature.

- Remove the Concanavalin A solution and wash the dish twice with sterile water.
- Add a small volume (~50 µL) of the yeast culture to the dish and allow the cells to adhere for 10-15 minutes.
- Gently wash the dish with fresh media to remove unattached cells. Add fresh media to the dish for imaging.
- Image Acquisition:
 - Place the imaging dish on the stage of the confocal microscope.
 - Locate the cells using brightfield or DIC optics.
 - Set the imaging parameters for the fluorescent protein being used (e.g., for EGFP, excite with a 488 nm laser and collect emission between 500-550 nm).
 - Use a low laser power to minimize phototoxicity and photobleaching.
 - For time-lapse imaging, acquire images at appropriate intervals (e.g., every 1-2 seconds) to capture the dynamics of **Las17** at endocytic sites.
 - Acquire a Z-stack of images to capture the entire volume of the cell.

Protocol for Super-Resolution Imaging of Las17-FP (PALM)

This protocol provides a general workflow for performing PALM on yeast cells expressing **Las17** fused to a photoactivatable or photoconvertible fluorescent protein (e.g., mEos3.2).

Materials:

- Yeast strain expressing **Las17**-mEos3.2
- Growth medium
- Immobilization reagents as described in Protocol 3.2

- A super-resolution microscope capable of PALM imaging (e.g., a TIRF microscope with appropriate lasers for activation and excitation).

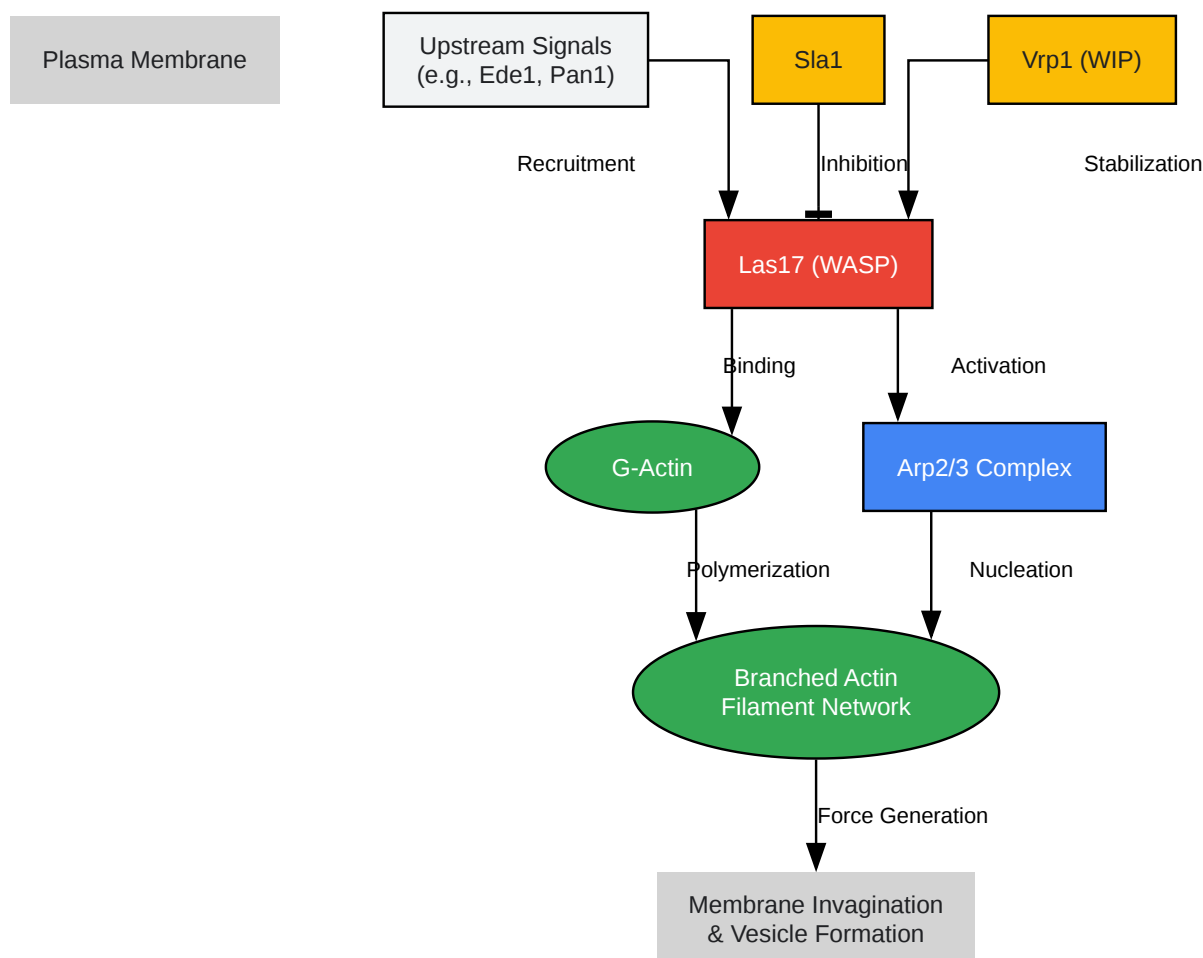
Procedure:

- Cell Preparation: Prepare and immobilize the yeast cells as described in Protocol 3.2.
- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 100x, NA 1.4 or higher).
 - Ensure the microscope is equipped with lasers for both activation (e.g., 405 nm for mEos3.2) and excitation (e.g., 561 nm for the red form of mEos3.2).
- Image Acquisition:
 - Locate the cells of interest.
 - Use a low-power 405 nm laser to photoactivate a sparse subset of **Las17**-mEos3.2 molecules.
 - Excite the activated molecules with a high-power 561 nm laser and image their fluorescence until they photobleach.
 - Repeat this cycle of activation and excitation/imaging for thousands of frames to collect data from a large number of individual molecules.
- Data Analysis:
 - Process the acquired image series using specialized software to localize the center of each individual fluorescent spot with high precision.
 - Reconstruct a super-resolution image by plotting the positions of all localized molecules.

IV. Signaling Pathways and Experimental Workflows

Las17 Signaling Pathway in Clathrin-Mediated Endocytosis

Las17 plays a central role in orchestrating actin polymerization at sites of endocytosis. Its activity is tightly regulated by a network of protein-protein interactions.

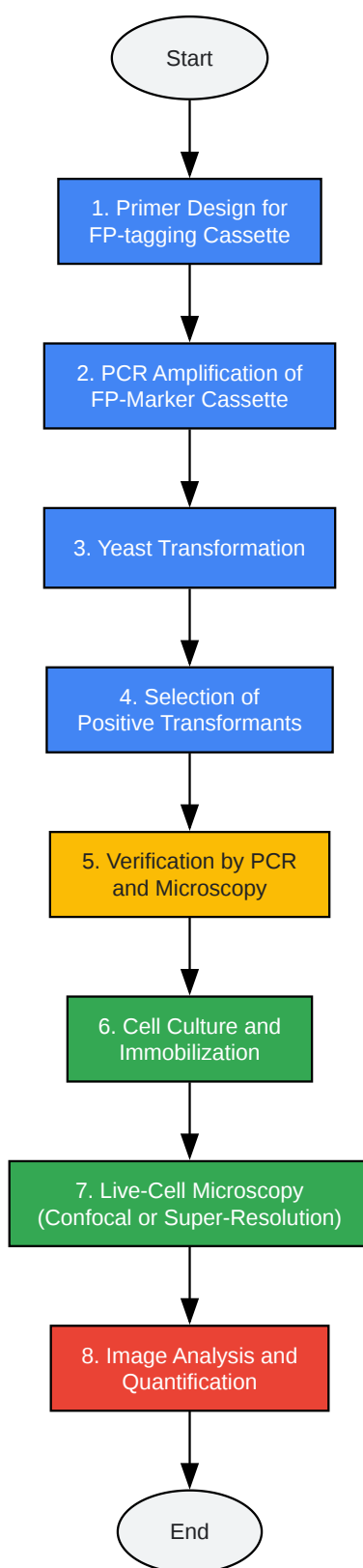


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Caption: **Las17** signaling at the endocytic site.

Experimental Workflow for Visualizing Las17-FP

The following diagram illustrates the overall workflow for visualizing **Las17** using fluorescent protein tagging and live-cell microscopy.



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Caption: Workflow for **Las17**-FP visualization.

V. Conclusion

The methods described in these application notes provide a robust framework for the visualization and quantitative analysis of **Las17** dynamics in live yeast cells. The choice of fluorescent protein and microscopy technique should be tailored to the specific research question. By carefully following these protocols, researchers can gain valuable insights into the intricate mechanisms of endocytosis and actin regulation.

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References

- 1. Characterization of Fluorescent Proteins for Three- and Four-Color Live-Cell Imaging in *S. cerevisiae* | PLOS One [journals.plos.org]
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